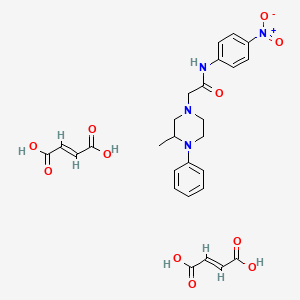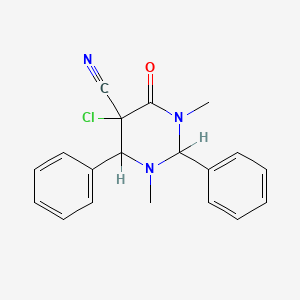
2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is a chemical compound with the molecular formula C22H28N2O6S2 It is known for its unique structure, which includes two benzamide groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide compounds. One common method is the reaction of N-(2,2-dimethoxyethyl)benzamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting disulfide bonds in proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) involves its ability to interact with disulfide bonds in proteins and other biomolecules. The disulfide bond in the compound can undergo redox reactions, allowing it to form or break disulfide bonds in target molecules. This property makes it useful as a biochemical probe and in the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the dimethoxyethyl groups.
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of dimethoxyethyl groups.
2,2’-Dithiobis(benzothiazole): Contains benzothiazole rings instead of benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is unique due to the presence of the dimethoxyethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
78010-26-1 |
|---|---|
Molecular Formula |
C22H28N2O6S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-[[2-(2,2-dimethoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O6S2/c1-27-19(28-2)13-23-21(25)15-9-5-7-11-17(15)31-32-18-12-8-6-10-16(18)22(26)24-14-20(29-3)30-4/h5-12,19-20H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
SPFCWIAACJIFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


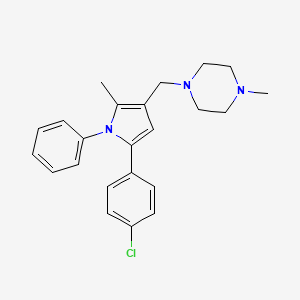


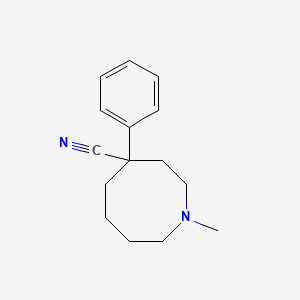
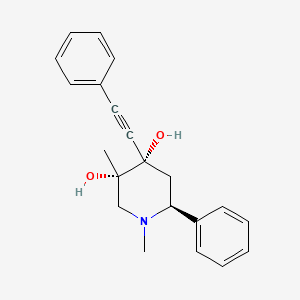

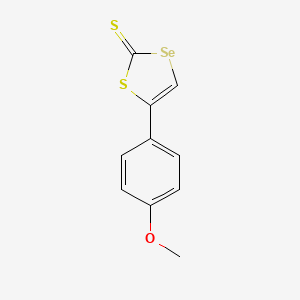

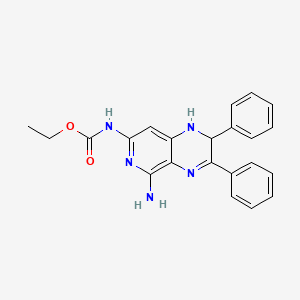
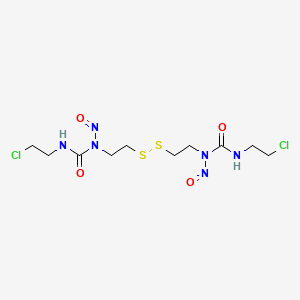
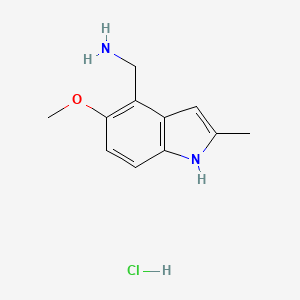
![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
